molecular formula C10H12F3N B13600210 2-Isopropyl-4-(trifluoromethyl)aniline

2-Isopropyl-4-(trifluoromethyl)aniline

Cat. No.: B13600210
M. Wt: 203.20 g/mol
InChI Key: AICMMPXCZQMMCK-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It features an aniline core substituted with an isopropyl group at the second position and a trifluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction. The process begins with the acylation of benzene to introduce the isopropyl group, followed by the reduction of the acyl group to an alkane . Another method involves the nitration of benzene, followed by the reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium, can enhance the efficiency of the synthesis . Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The isopropyl group can influence the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14/h3-6H,14H2,1-2H3

InChI Key

AICMMPXCZQMMCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(F)(F)F)N

Origin of Product

United States

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